molecular formula C19H21ClN2OS B4932113 2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4932113
M. Wt: 360.9 g/mol
InChI Key: DWFRKSGEUBHZEI-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzyl isothiocyanate. This intermediate is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-17-6-4-5-16(13-17)14-24-15-19(23)22-11-9-21(10-12-22)18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFRKSGEUBHZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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